molecular formula C23H22N2O2S B2493482 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 955689-86-8

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2493482
CAS No.: 955689-86-8
M. Wt: 390.5
InChI Key: IWRVAZTYMZSHON-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a synthetic organic compound designed for pharmacological and chemical research. Its molecular architecture incorporates two pharmaceutically significant motifs: a 1,2,3,4-tetrahydroisoquinoline scaffold and a thiophene-2-carbonyl group. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, including enzymes and G-protein coupled receptors. The integration of the thiophene ring, a well-established bioisostere for phenyl and other aromatic systems, is a strategic feature to modulate the compound's electronic properties, bioavailability, and binding affinity. Thiophene-containing compounds are the subject of extensive investigation due to their diverse therapeutic potential, which includes documented anti-inflammatory, antimicrobial, and anticancer activities . Specifically, the thiophene-2-carbonyl unit is a recurrent pharmacophore in the design of novel bioactive molecules and has been identified as a key intermediate in the synthesis of various antimicrobial agents . This compound is offered to the scientific community to facilitate advanced research, including but not limited to, structure-activity relationship (SAR) studies, high-throughput screening against novel biological targets, and the development of new therapeutic agents for diseases involving enzymatic or receptor-mediated pathways. Researchers will find this chemical probe valuable for probing complex biochemical mechanisms.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRVAZTYMZSHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with the tetrahydroisoquinoline moiety. One common method involves the use of palladium-catalyzed intramolecular C-H addition reactions to construct the thiophene scaffold . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-N-(4-Sulfamoylphenyl)-2-Carboxamide Derivatives

These compounds (e.g., 2–12 in ) share the acetamide backbone but incorporate spirocyclic systems formed via thiocarbohydrazide and ketone reactions. Key differences include:

  • Structural Features : Spiro junctions (e.g., cyclohexane, cyclopentane) introduce conformational rigidity absent in the target compound.
  • Spectral Data : FT-IR spectra show C=O (1690–1710 cm⁻¹) and C–S–C (748 cm⁻¹) stretches, contrasting with the target’s thiophene C–S and aromatic C–H bands .
  • Biological Implications : Sulfamoyl groups (present in these derivatives) enhance solubility but may confer different bioactivity profiles compared to the target’s 3-methylphenyl group .

N-(3-Acetyl-2-Thienyl)acetamides

These derivatives (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) feature thiophene rings but lack the tetrahydroisoquinoline core. Notable distinctions:

  • Synthesis: One-step coupling of 3-acetylthiophen-2-amine with acetyl halogenides, contrasting with the target’s likely multi-step synthesis involving tetrahydroisoquinoline functionalization .
  • Substituent Effects : Bromo or phthalimido groups increase molecular weight and alter electronic properties compared to the target’s methylphenyl group .

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide

This compound (C₁₁H₈N₂OS₂) shares the acetamide-thiophene motif but replaces the tetrahydroisoquinoline with a second thiophene ring. Differences include:

  • Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile, emphasizing thiophene-thiophene coupling .
  • Polarity: The cyano group increases polarity (logP ~3.5 estimated), contrasting with the target’s higher lipophilicity (logP: 4.76) .

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

This derivative (C₁₁H₈Cl₂N₂OS) substitutes the tetrahydroisoquinoline with a thiazole ring and dichlorophenyl group:

  • Crystal Structure: The dichlorophenyl and thiazole rings are twisted (61.8°), reducing planarity compared to the target’s fused tetrahydroisoquinoline-thiophene system .
  • Bioactivity: Thiazole-containing acetamides often exhibit antimicrobial activity, whereas the target’s isoquinoline moiety may suggest CNS-targeted applications .

Data Tables

Table 1: Molecular Property Comparison

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound 390.5 4.76 1 4 3-Methylphenyl, tetrahydroisoquinoline
Spiro-N-(4-Sulfamoylphenyl)-2-Carboxamide ~300–400 ~2–3 2–3 5–6 Sulfamoyl, spirocyclic ketone
N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide 286.1 ~3.0 1 3 Acetylthiophene, bromo
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide 248.3 ~3.5 1 4 Cyanothiophene, thiophene
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide 303.1 ~4.0 1 3 Dichlorophenyl, thiazole

Biological Activity

The compound 2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its diverse biological properties. The molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S, with specific functional groups that may interact with various biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing tetrahydroisoquinoline structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit similar activities, warranting further exploration in the context of drug development against resistant bacterial strains.

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical biological processes:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to cancer or microbial growth.
  • Receptor Modulation: It might modulate receptor activity linked to cellular signaling pathways, influencing cell survival and proliferation.

Case Studies

Recent studies have explored the biological activity of related compounds. For example:

  • Antitumor Activity Study : A derivative was tested against human cancer cell lines and showed IC50 values in the micromolar range, indicating potent anticancer activity.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in micromolar range
AntimicrobialSignificant inhibition zones
Enzyme InhibitionPotential modulation of metabolic enzymes

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